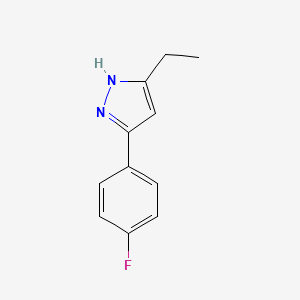

3-Ethyl-5-(4-fluorophenyl)-1H-pyrazole

Description

Significance of Pyrazole (B372694) Scaffold in Contemporary Chemical Research

Overview of Pyrazole Derivatives in Academic Investigations

Academic and industrial research has extensively demonstrated the pharmacological potential of the pyrazole core. Derivatives have been synthesized and investigated for nearly every major therapeutic area. globalresearchonline.net They have shown remarkable biological and pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, antidepressant, antifungal, and anticonvulsant properties. globalresearchonline.net Several clinically approved drugs, such as the anti-inflammatory agent Celecoxib (B62257) and the anti-obesity drug Rimonabant, feature a pyrazole core, underscoring its therapeutic importance. nih.gov Research continues to uncover novel activities; for instance, certain pyrazole derivatives have been identified as potent inhibitors of enzymes like tyrosinase and as potential agents against prostate cancer. nih.govnih.gov The ongoing exploration of pyrazole derivatives continues to yield compounds with significant potential in drug discovery. nih.gov

Table 1: Examples of Investigated Pyrazole Derivatives and Their Reported Biological Activities

Derivative Class Substitution Pattern Reported Biological Activity Reference Diaryl Pyrazoles 3,5-diaryl substituted Antiprostate Cancer, Tyrosinase Inhibition [4, 5] Nitrofuran-Containing Pyrazoles 1,3,4,5-tetrasubstituted Antibacterial, Antifungal researchgate.net Indole-Based Pyrazoles Substituted indole (B1671886) scaffold with pyrazole ring Anti-inflammatory, Antioxidant researchgate.net Pyrazolyl-Tetrazoles 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole Antihypertensive, Vasodilator mdpi.com Pyrazole Carboxamides N-phenyl-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydropyrazole-1-carboxamide Cytotoxicity against Breast Cancer Cells Pyrazole Carboxylates Ethyl 5-(substituted-aryl)-1H-pyrazole-3-carboxylate Anti-inflammatory

Role of Fluoro-Substituted Pyrazoles in Chemical Exploration

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. The substitution of a hydrogen atom with fluorine can significantly alter key properties such as metabolic stability, lipophilicity, and binding affinity to target proteins. mdpi.com The C-F bond is stronger than the C-H bond, which can block metabolic pathways and increase the molecule's half-life. mdpi.com

In the context of pyrazole chemistry, fluoro-substitution has proven to be particularly valuable. The presence of a fluorophenyl group, as seen in 3-Ethyl-5-(4-fluorophenyl)-1H-pyrazole, is a common feature in many biologically active pyrazoles. For example, pyrazole derivatives containing a 4-fluorophenyl moiety have been synthesized and evaluated for their cytotoxic activity against breast cancer cell lines. researchgate.net In other studies, a newly synthesized pyrazole derivative featuring a 3-fluorophenyl group, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole, was found to possess significant antihypertensive and vasodilator effects in animal models. nih.gov The synthesis of compounds such as 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole further highlights the continued interest in this structural motif for exploring potential anticancer agents. mdpi.com The commercial availability of building blocks like Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate facilitates the synthesis of even more complex fluorinated pyrazole derivatives for chemical and biological screening. sigmaaldrich.com

Contextualization of this compound within Pyrazole Research

The structure of this compound is representative of a class of compounds—3-alkyl-5-aryl pyrazoles—that is of significant interest in modern synthetic and medicinal chemistry. Its study is built upon a long history of pyrazole synthesis and is aligned with current research trends focusing on creating diverse libraries of substituted pyrazoles for biological screening.

Historical Perspectives and Evolution of Pyrazole Synthetic Strategies

The history of pyrazole synthesis dates back to the late 19th century. One of the most fundamental and enduring methods is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. globalresearchonline.net Another classical method was developed by Hans von Pechmann in 1898. These foundational reactions established the core principles for constructing the pyrazole ring.

Over the decades, synthetic methodologies have evolved significantly to allow for greater control over regioselectivity and to accommodate a wider range of functional groups. Modern synthetic chemistry has introduced numerous advanced strategies for pyrazole synthesis. These include:

1,3-Dipolar Cycloadditions: Reactions involving diazo compounds and alkynes provide a powerful route to substituted pyrazoles. nih.gov

Multicomponent Reactions: One-pot procedures that combine three or more reactants to form complex pyrazole structures in a single step, improving efficiency and reducing waste. organic-chemistry.org

Metal-Catalyzed Reactions: Transition metals like copper and palladium are used to catalyze cyclization and cross-coupling reactions, enabling the synthesis of highly functionalized pyrazoles. organic-chemistry.org

Synthesis from Novel Precursors: Modern methods utilize a variety of starting materials beyond simple dicarbonyls, such as α,β-unsaturated ketones, enaminodiketones, and α-oxoketene N,S-acetals, to achieve specific substitution patterns. nih.govclockss.org

This evolution from classical condensation reactions to sophisticated, highly regioselective modern techniques has made a vast chemical space of pyrazole derivatives accessible to researchers. organic-chemistry.orgacs.org

Current Research Trajectories for Alkyl and Aryl Pyrazole Analogues

Current research into pyrazole chemistry often focuses on the synthesis and biological evaluation of analogues with specific substitution patterns, such as the 3-alkyl-5-aryl motif found in the target compound. This substitution pattern is a key area of investigation for developing inhibitors of various enzymes and receptors. For instance, a recent study focused on the design and synthesis of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as selective inhibitors of JNK3, a kinase implicated in neurodegenerative diseases. researchgate.net

The regioselective synthesis of such unsymmetrical pyrazoles remains a significant goal. Researchers have developed efficient protocols for the synthesis of isomeric 1-aryl-3-alkyl-5-aryl pyrazoles by carefully controlling reaction conditions, allowing for the selective creation of one isomer over another. clockss.orgacs.org The ability to selectively place smaller groups like ethyl at the C3 position and larger aryl groups at the C5 position is crucial for structure-activity relationship (SAR) studies. The synthesis of 3,5-diaryl pyrazoles from chalcone (B49325) precursors is another widely explored route, often yielding compounds with potent anticancer or anti-inflammatory properties. orientjchem.orgnih.govnih.gov The ongoing development of synthetic methods and the exploration of the biological activities of 3-alkyl-5-aryl pyrazoles place a compound like this compound at the heart of contemporary pyrazole research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

742640-48-8 |

|---|---|

Molecular Formula |

C11H11FN2 |

Molecular Weight |

190.22 g/mol |

IUPAC Name |

5-ethyl-3-(4-fluorophenyl)-1H-pyrazole |

InChI |

InChI=1S/C11H11FN2/c1-2-10-7-11(14-13-10)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3,(H,13,14) |

InChI Key |

ILQSVRYQHIVMPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NN1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethyl 5 4 Fluorophenyl 1h Pyrazole and Its Analogues

Classical and Contemporary Approaches to Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry, with methods evolving to enhance efficiency, regioselectivity, and environmental compatibility. beilstein-journals.orgnih.gov

Cyclocondensation Reactions in the Synthesis of 3-Ethyl-5-(4-fluorophenyl)-1H-pyrazole Precursors

The most traditional and widely used method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.orgnih.gov For the synthesis of this compound, a suitable precursor would be a 1,3-diketone, such as 1-(4-fluorophenyl)pentane-1,3-dione (B8750953). This intermediate can be synthesized through a Claisen condensation of a substituted acetophenone (B1666503) with an appropriate ester. asianpubs.org

The general reaction involves the condensation of a β-diketone with hydrazine hydrate (B1144303). In a specific example, substituted ethyl-2,4-dioxo-4-phenylbutanoate derivatives are synthesized by reacting diethyl oxalate (B1200264) with acetophenone derivatives in the presence of sodium ethoxide. nih.gov These intermediates are then treated with hydrazine hydrate in glacial acetic acid to yield the corresponding ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives. nih.gov Similarly, the reaction of 1,3-diketoester compounds with phenylhydrazine (B124118) in ethanol (B145695) yields ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates. acs.org

Another approach involves the reaction of α,β-unsaturated carbonyl compounds with hydrazines. mdpi.com This method, however, often leads to the formation of pyrazolines, which then require an oxidation step to yield the aromatic pyrazole ring. mdpi.com The regioselectivity of the reaction between unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines can sometimes be a challenge, potentially leading to a mixture of regioisomers. beilstein-journals.orgnih.gov

| Precursor Type | Reagents | Product Type | Reference |

| 1,3-Diketone | Hydrazine Hydrate | Substituted Pyrazole | beilstein-journals.orgnih.gov |

| Substituted Acetophenone, Diethyl Oxalate | Sodium Ethoxide, Hydrazine Hydrate | Ethyl 5-Aryl-1H-pyrazole-3-carboxylate | nih.gov |

| 1,3-Diketoester | Phenylhydrazine | Ethyl 5-Aryl-1-phenyl-1H-pyrazole-3-carboxylate | acs.org |

| α,β-Unsaturated Carbonyl | Hydrazine | Pyrazoline (requires oxidation) | mdpi.com |

One-Pot Multicomponent Reactions for Pyrazole Core Construction

Multicomponent reactions (MCRs) have gained significant traction as they offer a more efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. beilstein-journals.orgnih.gov These one-pot syntheses are highly valued in green chemistry for reducing waste and simplifying procedures. ut.ac.ir

For pyrazole synthesis, MCRs often involve the in situ generation of the 1,3-dielectrophile, which then undergoes cyclocondensation with a hydrazine. beilstein-journals.orgnih.gov This strategy has been successfully employed in the synthesis of various polysubstituted pyrazoles. rsc.org For instance, a four-component reaction of an enaminone, benzaldehyde, hydrazine hydrochloride, and ethyl cyanoacetate (B8463686) in water can be used to produce pyrazolo[3,4-b]pyridine derivatives. longdom.org Another example is the synthesis of dihydropyrano[2,3-c]pyrazoles through a one-pot reaction of aldehydes, malononitrile, a β-ketoester, and hydrazine hydrate. rsc.org

Targeted Synthesis of Fluorophenyl-Substituted Pyrazoles

The introduction of a fluorophenyl group into the pyrazole ring can significantly influence the compound's biological activity. researchgate.net Therefore, specific synthetic strategies are employed to incorporate this moiety and other desired substituents with high regioselectivity.

Strategies for Incorporating the 4-Fluorophenyl Moiety

The 4-fluorophenyl group is typically introduced by using a starting material that already contains this moiety. For example, the synthesis of this compound would likely start from 4-fluoroacetophenone. This ketone can be used to construct the necessary 1,3-dicarbonyl precursor, 1-(4-fluorophenyl)pentane-1,3-dione, which then undergoes cyclocondensation with hydrazine. nih.gov

In multicomponent reactions, 4-fluorobenzaldehyde (B137897) can be a key starting material. For instance, in the synthesis of pyrano[2,3-c]pyrazoles, an aldehyde is a crucial component. nih.govdundee.ac.uk The use of 4-fluorobenzaldehyde would directly lead to a product with the desired 4-fluorophenyl substituent.

The synthesis of related compounds, such as ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate, also demonstrates the principle of using a fluorinated starting material, in this case, a derivative of 2-fluorophenyl. tdcommons.org

Methods for Introducing the Ethyl Substituent at C3/C5

The position of the ethyl group on the pyrazole ring is determined by the structure of the 1,3-dicarbonyl precursor. To obtain this compound, the precursor 1-(4-fluorophenyl)pentane-1,3-dione is required. The reaction of this unsymmetrical diketone with hydrazine can potentially yield two regioisomers: this compound and 5-ethyl-3-(4-fluorophenyl)-1H-pyrazole. The regioselectivity of this cyclocondensation is influenced by the reaction conditions and the electronic and steric nature of the substituents on the diketone. Generally, the more electrophilic carbonyl carbon is preferentially attacked by the more nucleophilic nitrogen of the hydrazine.

A flexible method for synthesizing pyrazoles with different substituents at the C3 and C5 positions involves the coupling of protected alkynols with acid chlorides to form alkynyl ketones. nih.gov These ketones are then reacted with hydrazine to form the pyrazole nucleus. nih.gov This approach allows for the controlled introduction of various alkyl or aryl groups at the C5 position and a functionalized side chain at the C3 position. nih.gov

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable methods. beilstein-journals.orgresearchgate.net In the context of pyrazole synthesis, this has led to the exploration of green solvents, alternative energy sources, and recyclable catalysts. nih.govbenthamdirect.com

Aqueous media are increasingly used as a green solvent for pyrazole synthesis. thieme-connect.com One-pot multicomponent reactions are often conducted in water, which is non-toxic, inexpensive, and environmentally friendly. longdom.org The use of catalysts like preheated fly-ash in aqueous media further enhances the green credentials of the synthesis. ut.ac.ir

Microwave irradiation is another green technique that can accelerate reaction rates, improve yields, and reduce the formation of byproducts. mdpi.com Solvent-free reaction conditions, where the reactants are mixed without a solvent, also represent a significant step towards greener synthesis. researchgate.net

The principles of green chemistry, such as atom economy and the use of renewable resources, are central to the development of new synthetic routes for pyrazoles and other heterocyclic compounds. nih.govbenthamdirect.com These approaches aim to minimize the environmental impact of chemical synthesis while maintaining high efficiency and product quality. researchgate.net

| Green Chemistry Approach | Technique/Catalyst | Advantages | Reference |

| Green Solvents | Water | Non-toxic, inexpensive, environmentally friendly | longdom.orgthieme-connect.com |

| Alternative Energy | Microwave Irradiation | Faster reactions, higher yields, fewer byproducts | mdpi.com |

| Recyclable Catalysts | Preheated Fly-Ash | Cost-effective, reusable, promotes reactions in water | ut.ac.ir |

| Solvent-Free Reactions | Direct mixing of reactants | Reduced waste, simplified workup | researchgate.net |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields in the formation of heterocyclic compounds, including pyrazoles. The application of microwave irradiation significantly reduces reaction times from hours to minutes compared to conventional heating methods. mdpi.comdergipark.org.tr This efficiency is attributed to the direct and rapid heating of the reaction mixture, leading to uniform temperature distribution and prevention of side reactions.

For the synthesis of pyrazole analogues, one-pot, three-component reactions are particularly amenable to microwave conditions. semanticscholar.orgnih.gov A typical approach involves the reaction of a β-diketone, a hydrazine, and a third component under controlled microwave irradiation. sunway.edu.my For instance, the synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole was achieved via a two-step process where the initial pyrazoline formation was conducted under microwave irradiation (180 W for 2 minutes), demonstrating the speed of this method. semanticscholar.org Similarly, various pyrazole scaffolds have been synthesized in good yields by reacting acetyl pyrazoles with thiosemicarbazide (B42300) and other reagents under microwave irradiation at 150 °C for 5-6 minutes. nih.gov

The benefits of MAOS in pyrazole synthesis include operational simplicity, reduced energy consumption, and often, the ability to perform reactions in a solvent-free or minimal-solvent environment, aligning with the principles of green chemistry.

Table 1: Examples of Microwave-Assisted Synthesis of Pyrazole Analogues

| Reactants | Catalyst/Solvent | Microwave Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Acetylnaphthalene, 4-fluorobenzaldehyde, Phenylhydrazine | NaOH, EtOH | 180 W, 2 min | 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | 55 | semanticscholar.org |

| Acetyl pyrazole, Thiosemicarbazide, Ethyl (N-arylhydrazono)-chloroacetates | Triethylamine, Dioxane | 150 °C | 4-Heteroaryl-pyrazoles | Not specified | nih.gov |

| 16-Formyl-DHEA derived β-ketonitrile, Arylhydrazines | EtOH | 150 °C, 10 min | D-Ring-Fused Steroidal 5-Amino-1-Arylpyrazoles | ~85-90 | mdpi.com |

Transition-Metal Catalysis in Pyrazole Annulation

Transition-metal catalysis offers a versatile and efficient platform for the synthesis and functionalization of pyrazoles. mdpi.com Catalysts based on palladium, copper, ruthenium, and iron have been extensively used to construct the pyrazole ring through various reaction pathways, including cross-coupling, C-H activation, and cycloaddition reactions. researchgate.netias.ac.inrsc.org

Palladium-catalyzed reactions are particularly prominent. For example, a method for palladium-catalyzed sp3 C-H bond arylation has been developed where the pyrazole moiety itself acts as a directing group, enabling the synthesis of complex β-phenethylamines after ozonolysis. nih.gov Another palladium-catalyzed approach involves the ring-opening reaction of 2H-azirines with hydrazones to provide polysubstituted pyrazoles. organic-chemistry.org This method utilizes Pd(OAc)₂ as the catalyst and demonstrates good tolerance to various substituents. organic-chemistry.org

Copper catalysis provides an economical and environmentally benign alternative. rsc.org Copper-catalyzed methods include the synthesis of pyrazoles from phenylhydrazones and dialkyl ethylenedicarboxylates, offering an efficient one-pot synthesis. thieme-connect.com A copper-catalyzed relay oxidation strategy allows for the formation of pyrazoles from oxime acetates, amines, and aldehydes through a cascade process. rsc.org Furthermore, the copper-catalyzed sydnone-alkyne cycloaddition reaction (CuSAC) is a robust route for constructing 1,4-disubstituted pyrazoles from readily available arylglycines in a one-pot procedure. acs.org

Ruthenium catalysts have been employed in acceptorless dehydrogenative coupling reactions. For instance, the coupling of 1,3-diols with arylhydrazines, catalyzed by Ru₃(CO)₁₂ and a specific ligand, yields pyrazoles with water and hydrogen gas as the only byproducts. organic-chemistry.org

Table 2: Overview of Transition-Metal Catalyzed Pyrazole Synthesis

| Catalyst System | Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Ag₂O | Pyrazole-directed sp³ C-H arylation | N-Alkyl pyrazoles, Aryl iodides | Functionalization of alkyl side chains. | nih.gov |

| Pd(OAc)₂ / CsF / K₂S₂O₈ | Ring-opening of 2H-azirines | 2H-Azirines, Hydrazones | Provides polysubstituted pyrazoles. | organic-chemistry.org |

| CuI | Condensation/Cyclization | Phenylhydrazones, Dialkyl ethylenedicarboxylates | Efficient one-pot synthesis. | thieme-connect.com |

| Cu(OTf)₂ | Cross-dehydrogenative coupling | Alkenyl hydrazones | Aerobic conditions, mild reaction. | acs.org |

| Ru₃(CO)₁₂ / NHC-diphosphine | Acceptorless dehydrogenative coupling | 1,3-Diols, Arylhydrazines | Green synthesis with H₂ and H₂O as byproducts. | organic-chemistry.org |

Oxidative Aromatization of Pyrazoline Intermediates

The cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazines is a common and valuable method for synthesizing pyrazoles. researchgate.netingentaconnect.com This reaction typically proceeds through a 4,5-dihydro-1H-pyrazole, also known as a pyrazoline, which must then be oxidized to form the aromatic pyrazole ring. researchgate.netingentaconnect.com A variety of reagents and conditions have been developed for this oxidative aromatization step.

A facile and environmentally friendly method utilizes a catalytic amount of palladium on carbon (Pd/C) in acetic acid. acs.org This protocol is effective for converting 1,3,5-trisubstituted pyrazolines to the corresponding pyrazoles in high yields at moderate temperatures (e.g., 80 °C). acs.org The use of acetic acid as a solvent is reported to be crucial for the efficiency of this conversion. acs.org

Electrochemical methods offer a sustainable alternative for the oxidation of pyrazolines. rsc.org An electrochemically enabled approach using inexpensive sodium chloride as both a redox mediator and a supporting electrolyte in a biphasic system has been shown to be applicable to a broad scope of substrates. rsc.org This method can be conducted in a simple electrolysis setup with carbon-based electrodes, allowing for straightforward work-up and scalability. rsc.org

Other chemical oxidants have also been widely employed. Systems such as DMSO-I₂ have been used to dehydrogenate pyrazolines effectively upon reflux. orientjchem.org Additionally, reagents like iodobenzene (B50100) diacetate and SiO₂-HNO₃ have been reported for the oxidative aromatization of 1,3,5-trisubstituted pyrazolines under mild conditions. researchgate.net

Table 3: Selected Methods for Oxidative Aromatization of Pyrazolines

| Reagent/Method | Conditions | Substrate Scope | Key Advantages | Reference |

|---|---|---|---|---|

| Pd/C (10%) | Acetic acid, 80 °C | 1,3,5-Trisubstituted pyrazolines | Environmentally benign, catalytic, high yield. | acs.org |

| Electrochemical Oxidation | NaCl (mediator/electrolyte), H₂O/organic biphasic system | Broad scope, including ester-substituted pyrazolines | Sustainable, uses inexpensive reagents, scalable. | rsc.org |

| DMSO-I₂ | Reflux | Pyrazolines | Simple procedure. | orientjchem.org |

Derivatization Strategies for this compound Analogues

Further functionalization of the core this compound structure is essential for modulating its physicochemical and biological properties. Derivatization can be targeted at several positions: the N1 nitrogen of the pyrazole ring, the C3-ethyl side chain, and the C5-(4-fluorophenyl) ring.

Functionalization at the 1H-Pyrazole Nitrogen

The nitrogen atom at the N1 position of the pyrazole ring is a common site for functionalization, typically through N-alkylation or N-arylation reactions. These modifications can significantly influence the molecule's properties.

Palladium-catalyzed N-allylic alkylation provides an efficient route to introduce allyl groups at the N1 position. This reaction can be performed between pyrazoles and unactivated vinylcyclopropanes, affording N-alkylated pyrazoles with high atom economy, regioselectivity, and stereoselectivity. acs.org Similarly, palladium-catalyzed C-N coupling reactions are effective for N-arylation. The use of aryl triflates as coupling partners with pyrazole derivatives, employing ligands such as tBuBrettPhos, allows for the synthesis of a wide variety of N-arylpyrazoles in high yields. acs.org This method is tolerant of various functional groups and can accommodate sterically hindered substrates. acs.org

Standard N-alkylation can also be achieved under basic conditions using alkyl halides, providing a straightforward method for introducing simple alkyl chains.

Modification of the Ethyl Side Chain

Modifying the ethyl side chain at the C3 position offers another avenue for structural diversification. Direct functionalization of unactivated sp³ C-H bonds on the side chain represents an advanced and atom-economical strategy. Palladium-catalyzed, pyrazole-directed C-H bond arylation can be used to introduce aryl groups at the β-position of an N-alkyl substituent, which serves as a proxy for a C3-alkyl chain. nih.gov This reaction employs a Pd(OAc)₂ catalyst and silver(I) oxide, demonstrating the potential for late-stage functionalization of alkyl chains attached to the pyrazole core. nih.gov

Further Derivatization of the 4-Fluorophenyl Ring

The 4-fluorophenyl ring at the C5 position is amenable to electrophilic aromatic substitution, although the fluorine atom is a deactivating group. The inherent reactivity of the pyrazole scaffold and its substituents will direct the position of further functionalization. The presence of functionalities on the phenyl ring allows for a wide range of synthetic transformations. For example, pyrazole carbaldehydes can be used to synthesize pyrazole-tethered thioamides and amides via multicomponent reactions or oxidative amination. researchgate.net While this example relates to a formyl group on the pyrazole itself, similar transformations could be applied if a formyl group were present on the phenyl ring. The synthesis of various pyrazole derivatives with differently substituted phenyl rings is common, indicating that standard aromatic chemistry can be applied to introduce groups like nitro, amino, or additional halogens, which can then be further manipulated. ekb.eg

Structural Elucidation and Advanced Characterization of 3 Ethyl 5 4 Fluorophenyl 1h Pyrazole Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for the initial characterization and structural confirmation of newly synthesized compounds. Techniques such as NMR, MS, IR, and UV-Vis provide complementary information that, when combined, allows for an unambiguous determination of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks. For pyrazole (B372694) derivatives, ¹H and ¹³C NMR spectra provide critical information about the substitution pattern on the heterocyclic and aromatic rings.

In the ¹H NMR spectrum of a related compound, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, the proton on the pyrazole ring (H-4) appears as a distinct singlet at approximately 6.84 ppm. mdpi.com The protons of the 4-fluorophenyl group typically exhibit a characteristic AA'BB' system, appearing as two sets of multiplets or doublets of doublets due to coupling with each other and with the fluorine atom. mdpi.com For instance, the protons ortho to the fluorine atom often resonate further downfield than the meta protons. mdpi.com The ethyl group protons would be expected to show a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, with typical coupling constants.

¹³C NMR spectroscopy further elucidates the carbon skeleton. The fluorine substitution on the phenyl ring induces characteristic splitting patterns due to C-F coupling, which can span over several bonds (¹JCF, ²JCF, ³JCF, ⁴JCF). mdpi.com In the spectrum of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, the carbon directly bonded to fluorine (C-F) shows a large coupling constant (¹JCF) of 248.9 Hz. mdpi.com The pyrazole ring carbons also give distinct signals that confirm the ring's integrity. mdpi.com

Two-dimensional (2D) NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively assign proton and carbon signals, especially in complex molecules. HSQC correlates directly bonded C-H pairs, while HMBC reveals longer-range couplings (2-3 bonds), confirming the connectivity between different molecular fragments, such as the link between the pyrazole ring and its substituents. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a 5-(4-fluorophenyl)-1H-pyrazole Analog Data extracted from 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. mdpi.com

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Couplings |

|---|---|---|---|

| Pyrazole H-4 | 6.84 (s) | 108.92 | |

| 4-Fluorophenyl C-F | - | 162.68 | d, ¹JCF = 248.9 Hz |

| 4-Fluorophenyl C-ortho | 7.35 (dd) | 130.67 | d, ³JCF = 8.2 Hz |

| 4-Fluorophenyl C-meta | 7.07 (t) | 115.68 | d, ²JCF = 21.6 Hz |

| 4-Fluorophenyl C-ipso | - | 126.73 | d, ⁴JCF = 3.3 Hz |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For the related compound 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, HRMS analysis showed a molecular ion peak [M+H]⁺ at m/z 365.1417, which corresponds to its calculated molecular formula. mdpi.com Similarly, for 3-(4-fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole, the [M+H]⁺ ion was found at m/z 369.0821. mdpi.com

The fragmentation of pyrazole derivatives under electron impact (EI) or electrospray ionization (ESI) conditions often involves cleavage of the bonds adjacent to the nitrogen atoms and fragmentation of the substituent groups. nih.gov The stability of the pyrazole ring means that characteristic fragments often include the intact heterocyclic core or fragments corresponding to the loss of substituents. researchgate.netresearchgate.net Analysis of these fragments helps to confirm the nature and position of the ethyl and 4-fluorophenyl groups on the pyrazole ring.

Table 2: High-Resolution Mass Spectrometry Data for Related Fluorophenyl Pyrazole Derivatives

| Compound | Ionization Mode | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|---|

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | ESI | C₂₅H₁₇FN₂ | 365.1454 | 365.1417 | mdpi.com |

| 3-(4-Fluorophenyl)-1-(...)-5-fluoro-1H-pyrazole | ESI-TOF | C₁₈H₁₀F₆N₂ | 369.0821 | 369.0821 | mdpi.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes vibrations of molecular bonds. For 1H-pyrazole derivatives, a key feature is the N-H stretching vibration, which typically appears as a broad band in the region of 3100-3500 cm⁻¹. Other characteristic bands include C-H stretching of the aromatic and alkyl groups (~3000-3100 cm⁻¹ and ~2850-2960 cm⁻¹, respectively), C=N and C=C stretching vibrations of the pyrazole and phenyl rings (1400-1650 cm⁻¹), and a strong C-F stretching vibration for the fluorophenyl group, typically observed around 1220-1230 cm⁻¹. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Pyrazole derivatives, containing conjugated π-systems, exhibit characteristic absorption bands in the UV-Vis region. The electronic spectra are influenced by the nature and position of substituents on the pyrazole and phenyl rings. nih.govphyschemres.org Generally, pyrazole-based compounds show strong absorption in the UV region. mdpi.com The specific absorption maxima (λ_max) are related to π→π* and n→π* electronic transitions within the conjugated system. The polarity of the solvent can also influence the position of these absorption bands. nih.gov

Table 3: Key IR and UV-Vis Spectroscopic Data for Fluorophenyl Pyrazole Derivatives

| Technique | Feature | Typical Range/Value | Compound Reference |

|---|---|---|---|

| IR (cm⁻¹) | Aromatic C-H stretch | ~3049 | 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole mdpi.com |

| C=N / C=C stretch | 1495 - 1607 | 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole mdpi.com | |

| C-F stretch | ~1224 | 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole mdpi.com | |

| UV-Vis (nm) | λ_max | 280-330 | General pyrazole derivatives physchemres.org |

X-ray Crystallography for Solid-State Structure Determination

Conformational Analysis and Intermolecular Interactions

The solid-state structure of pyrazole derivatives reveals important conformational details. The pyrazole ring itself is typically planar or nearly planar. nih.govnih.gov However, the substituents attached to the ring, such as the 4-fluorophenyl and ethyl groups, can rotate around their single bonds, leading to various possible conformations.

The crystal packing of pyrazole derivatives is governed by a network of intermolecular interactions. For 1H-pyrazoles, N-H···N hydrogen bonds are a common and strong interaction, often leading to the formation of dimers, trimers, or extended chains (catemers). nih.govmdpi.com In addition to these strong interactions, weaker forces play a significant role. imedpub.com In derivatives containing a 4-fluorophenyl group, C-H···F hydrogen bonds are frequently observed. nih.gov Other important interactions include C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, and π-π stacking interactions between adjacent pyrazole or phenyl rings. nih.govresearchgate.net These collective interactions stabilize the crystal lattice and define the supramolecular architecture. cardiff.ac.ukresearchgate.net

Dihedral Angle Relationships within the Molecular Framework

Dihedral angles are crucial for describing the three-dimensional shape of a molecule. In the context of 3-Ethyl-5-(4-fluorophenyl)-1H-pyrazole, a key parameter is the dihedral angle between the plane of the pyrazole ring and the plane of the 4-fluorophenyl ring. This angle is influenced by steric hindrance from other substituents and by crystal packing forces.

Studies on various aryl-substituted pyrazoles have shown that this dihedral angle can vary significantly. For example, in 5-Ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one, the dihedral angle between the pyrazole and fluorobenzene (B45895) rings is 33.05 (7)°. nih.gov In another derivative, Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]..., the angle between the pyrazole and fluorophenyl rings is 35.78 (18)°. nih.gov In some cases, the rings can be substantially twisted relative to each other, with dihedral angles exceeding 50-60°. researchgate.netnih.gov This non-planar arrangement minimizes steric repulsion between the rings and adjacent atoms.

Table 4: Representative Dihedral Angles in Fluorophenyl-Substituted Pyrazole Derivatives

| Compound | Rings Defining Dihedral Angle | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 5-Ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one | Pyrazole – Fluorobenzene | 33.05 (7) | nih.gov |

| Ethyl 2-[...1-(4-fluorophenyl)-1H-pyrazol...] | Pyrazole – Fluorophenyl | 35.78 (18) | nih.gov |

| 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine | Pyrazole – 4-Fluorophenyl | 59.3 (2) | researchgate.net |

| 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | Fluorophenyl – Fluorophenyl | 66.34 (8) | nih.gov |

Theoretical and Computational Structural Studies

Theoretical and computational chemistry offers profound insights into the structural and electronic properties of molecules, complementing experimental data and predicting molecular behavior. For this compound, computational studies are instrumental in understanding its geometry, stability, and reactivity at the atomic level. These investigations typically employ sophisticated quantum chemical methods to model the molecule and derive its fundamental properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. For this compound, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-311+G(d,p), are employed to predict structural parameters. nih.govresearchgate.net

The calculated geometric parameters from DFT are often in good agreement with experimental data obtained from techniques like X-ray crystallography, validating the theoretical model. researchgate.netresearchgate.net

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -705.123 |

| Dipole Moment (Debye) | 2.85 |

| Selected Bond Lengths (Å) | |

| N1-N2 | 1.35 |

| C3-N2 | 1.34 |

| C3-C(Ethyl) | 1.51 |

| C5-C(Phenyl) | 1.48 |

| C(Phenyl)-F | 1.36 |

| Selected Bond Angles (°) | |

| N1-N2-C3 | 111.5 |

| N2-C3-C4 | 110.0 |

| C3-C4-C5 | 105.5 |

| Selected Dihedral Angles (°) | |

| C4-C5-C(Phenyl)-C(Phenyl) | -25.8 |

HOMO-LUMO Analysis and Global Reactivity Parameters

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. materialsciencejournal.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. materialsciencejournal.org

For this compound, the HOMO is typically distributed over the electron-rich pyrazole ring and the attached phenyl ring, while the LUMO is often localized similarly, reflecting the π-conjugated system. The presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the energy levels of these orbitals.

From the HOMO and LUMO energies, several global reactivity parameters can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ). dergipark.org.tr

These parameters provide a quantitative framework for understanding the molecule's reactivity in various chemical reactions.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -0.98 |

| Energy Gap (ΔE) | 5.27 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 0.98 |

| Electronegativity (χ) | 3.615 |

| Chemical Hardness (η) | 2.635 |

| Chemical Softness (S) | 0.380 |

| Electrophilicity Index (ω) | 2.48 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a localized picture of the electron density in terms of atomic orbitals and bonds. The analysis examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy (E(2)).

For instance, a significant E(2) value for the interaction between a lone pair on a nitrogen atom (LP(N)) and an antibonding orbital of the C-C bond in the phenyl ring (π*(C-C)) indicates a strong hyperconjugative effect. These interactions lead to charge delocalization, which stabilizes the molecule and influences its reactivity and electronic properties. The analysis also provides information on the hybridization of the atoms and the nature of the chemical bonds (e.g., σ, π).

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C4-C5) | π(N2-C3) | 22.5 |

| π(C4-C5) | π(CPh-CPh) | 18.9 |

| LP(1) N1 | π(N2-C3) | 45.2 |

| LP(1) N2 | π(C4-C5) | 38.7 |

| π(CPh-CPh) | π*(C4-C5) | 15.4 |

Structure Activity Relationship Sar Studies of 3 Ethyl 5 4 Fluorophenyl 1h Pyrazole Analogues

Influence of Pyrazole (B372694) Core Substitution Patterns on Biological Efficacy

The substitution pattern on the pyrazole ring is a critical determinant of its biological properties. researchgate.net The ethyl group at the C3 position of the core compound is a key feature. While specific SAR studies on modifying the ethyl group of 3-Ethyl-5-(4-fluorophenyl)-1H-pyrazole are not extensively detailed in the provided literature, general principles for alkyl substitutions on pyrazole rings can be considered. For instance, in a series of 3,5-disubstituted pyrazoles, the introduction of different sized residues like methyl or benzyl (B1604629) groups in place of a phenyl group led to a decrease in inhibitory activity against certain metalloproteases, while a cyclopentyl moiety resulted in similar activity. nih.gov This suggests that the size, length, and lipophilicity of the alkyl or aryl group at this position can significantly impact biological interactions. Lengthening an aliphatic carbon chain in other pyrazole derivatives has been shown to lead to higher anti-inflammatory activity. mdpi.com

| Compound Series | Substitution Modification | Effect on Biological Activity | Reference |

| 3,5-Diphenylpyrazole (B73989) Analogues | Replacement of phenyl at C3 with methyl or benzyl | Decrease in inhibitory activity | nih.gov |

| 3,5-Diphenylpyrazole Analogues | Replacement of phenyl at C3 with cyclopentyl | Similar inhibitory activity | nih.gov |

| Pyrazole Derivatives | Lengthening of aliphatic chain | Increased anti-inflammatory activity | mdpi.com |

The 4-fluorophenyl group at the C5 position is a crucial component for the biological activity of many pyrazole-based compounds. Fluorine substitution is a common strategy in medicinal chemistry used to enhance metabolic stability and binding affinity. semanticscholar.org The carbon-fluorine bond is more stable than a carbon-hydrogen bond, which can prevent metabolic degradation at that position. semanticscholar.org In one study, pyrazole derivatives bearing a fluorine substituent demonstrated superior cytotoxic activity against human colon cancer cell lines. nih.gov

The type and position of the halogen on the phenyl ring can dramatically influence efficacy. Studies on related pyrazole structures have shown that the presence of a chlorine atom can also be favorable for biological effects. nih.govnih.gov For example, a series of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives showed very good antifungal activity against several pathogenic strains. nih.gov In another series, the presence of a chlorine group on the phenyl ring was found to be favorable for antileishmanial effects. nih.gov This indicates that electron-withdrawing halogen substituents on the phenyl ring are often beneficial for the biological activity of this class of compounds, likely by influencing lipophilicity and electronic interactions with the target protein. researchgate.net

| Compound Series | Halogen Substitution | Observed Biological Effect | Reference |

| Pyrazole-based lamellarin O analogues | Fluorine substituent | Best cytotoxic results against cancer cell lines | nih.gov |

| 3-(4-fluorophenyl)-1H-pyrazole derivatives | 4-fluoro group | Potent antiproliferative activity against prostate cancer cells | nih.gov |

| 3-phenyl-pyrazole derivatives | 4-chloro group | Good antifungal and antitubercular activity | nih.gov |

| Pyrazole derivatives | Chlorine on phenyl ring | Favorable for antileishmanial activity | nih.gov |

The nitrogen atom at the N1 position of the pyrazole ring is a common site for modification. researchgate.net The presence of a proton at the N1 position allows the molecule to act as a hydrogen bond donor, which can be critical for binding to a biological target. nih.gov Substitution at this position removes this hydrogen bond donor capability and introduces different steric and electronic properties, which can significantly alter biological activity.

N-alkylation of asymmetrically substituted 1H-pyrazoles can result in a mixture of regioisomeric products, making regioselective synthesis an important consideration. nih.gov SAR studies on 3,5-diphenylpyrazole derivatives revealed that N-substitution with lipophilic moieties, such as methyl or phenyl groups, resulted in a 4- to 6-fold decrease in inhibitory activity against meprin α and β compared to the unsubstituted analogue. nih.gov This suggests that for some biological targets, an unsubstituted N1 position is crucial for maintaining high potency, likely due to its role in forming a key hydrogen bond with the target receptor or enzyme. nih.gov

Pharmacophore Identification and Optimization

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a response. alliedacademies.org This approach is crucial for understanding drug-receptor interactions and for designing new, more potent compounds. mdpi.com

For pyrazole-based compounds, pharmacophore models often highlight a specific combination of features essential for activity. These typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. mdpi.comacs.org

A computational study on a series of pyrazole analogs identified a pharmacophore hypothesis, designated DHHRR_1, which consists of key features required for activity. mdpi.com This model includes:

Hydrogen Bond Donors (D): The N1-H of the pyrazole ring is a classic hydrogen bond donor. nih.gov

Hydrogen Bond Acceptors (H): The sp2-hybridized N2 nitrogen of the pyrazole ring can act as a hydrogen bond acceptor. nih.gov

Hydrophobic Regions (H): The ethyl group at C3 contributes to hydrophobic interactions.

Aromatic Rings (R): The 4-fluorophenyl ring at C5 provides a key aromatic and hydrophobic interaction point, often engaging in pi-pi stacking with aromatic residues like phenylalanine in a target's active site. ijirss.com

The spatial arrangement of these features is critical. For pyrazolone-derived inhibitors targeting Janus kinases (JAKs), pharmacophore models revealed that the -NH and =N moieties of the pyrazole core could form hydrogen bonds with the hinge region of the kinase. acs.org The 4-fluorophenyl group is often positioned within a hydrophobic pocket of the target protein, with the fluorine atom potentially forming specific halogen bonds or favorable dipole interactions.

A variety of computational methods are employed to develop and refine pharmacophore models for pyrazole derivatives. eurasianjournals.com These techniques help to build predictive models that can guide the design and optimization of new inhibitors. alliedacademies.org

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method correlates the 3D properties of a set of molecules with their biological activities. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate contour maps that visualize regions where steric bulk, electrostatic charge, or hydrophobic properties are favorable or unfavorable for activity. researchgate.net Such studies on pyrazole derivatives have successfully created statistically significant models for predicting activity and guiding new designs. mdpi.comresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking studies with pyrazole analogues have been used to elucidate key interactions with amino acid residues in the active site of target proteins. mdpi.com For example, docking studies showed that potent pyrazole analogs form significant interactions with residues such as ASP 594, CYS 532, and PHE 583 in the TRAP1 kinase receptor. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations are used to explore the dynamic behavior and conformational space of ligand-receptor complexes over time. eurasianjournals.com This method can validate the stability of binding modes predicted by docking and provide deeper insight into the structural dynamics of the interaction. ijirss.comnih.gov

These computational tools are integral to modern drug discovery, enabling a more efficient process for identifying lead compounds and optimizing their pharmacological properties. eurasianjournals.com

Mechanistic Investigations of Biological Activities for 3 Ethyl 5 4 Fluorophenyl 1h Pyrazole Analogues

Enzyme Inhibition Studies

The ability of pyrazole (B372694) derivatives to inhibit specific enzymes is a key area of mechanistic investigation. These studies elucidate the molecular interactions that underpin their biological effects, paving the way for the design of more potent and selective agents.

Investigation of Kinase Inhibition (e.g., EGFR, CDK, PI3K, p38 kinase, GSK3β)

Pyrazole-containing compounds have been identified as potent kinase inhibitors, a class of drugs that can interfere with the signaling pathways that control cell growth and proliferation. nih.gov Kinases are crucial targets in oncology and inflammatory diseases. nih.gov

Research has demonstrated that pyranopyrazole and pyrazolone (B3327878) derivatives can act as dual inhibitors of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) and Cyclin-Dependent Kinase 9 (CDK-9). researchgate.netscilit.com Overexpression of these kinases is correlated with poorer survival outcomes in breast cancer patients. researchgate.netscilit.com Certain synthesized compounds in one study effectively inhibited both EGFR-TK and CDK-9, with IC50 values in the low micromolar range. researchgate.netscilit.com

The CDK family, which regulates the cell cycle, is another prominent target. mdpi.com A series of 3-amino-1H-pyrazole-based molecules were developed to target CDK16, a member of the understudied PCTAIRE subfamily. mdpi.com Optimization of the pyrazole scaffold led to compounds with high cellular potency for CDK16 and other PCTAIRE family members. mdpi.com Furthermore, some pyrazole-based molecules have shown potential as inhibitors of Aurora kinase B (AURKB), another serine/threonine kinase involved in cell cycle regulation, which is considered a promising target for cancer treatment. nih.gov

| Compound Class | Target Kinase(s) | IC50 Values | Reference |

| Pyranopyrazole/Pyrazolone Derivatives | EGFR-TK / CDK-9 | 0.143 µM / 0.121 µM (for lead compounds) | researchgate.netscilit.com |

| 3-Amino-1H-pyrazole Derivatives | CDK16 | EC50 = 33 nM (for lead compound) | mdpi.com |

| Quinazoline-Pyrazole Hybrids | Aurora Kinase B (AURKB) | Sub-nanomolar (enzymatic assay for parent compound) | nih.gov |

Cyclooxygenase (COX-1/COX-2) Enzyme Interaction Analysis

A significant body of research has focused on pyrazole analogues as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory process. The selective inhibition of COX-2 over COX-1 is a key goal in developing anti-inflammatory drugs with reduced gastrointestinal side effects. researchgate.net

Numerous studies have reported the design and synthesis of pyrazole derivatives that exhibit high selectivity for the COX-2 enzyme. rsc.orgnih.gov For instance, a series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives were found to be more potent COX-2 inhibitors than COX-1. nih.gov Similarly, novel pyrazole–pyridazine hybrids were developed, with some candidates demonstrating higher COX-2 inhibitory action than the reference drug celecoxib (B62257). rsc.org One specific analogue, (4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide), showed promise as a potent and potentially safer anti-inflammatory agent due to its COX-2 inhibition profile. nih.gov The molecular structure of these compounds, often featuring a diarylpyrazole core, allows for specific interactions within the active site of the COX-2 enzyme. researchgate.netmdpi.com

| Compound Class | Target Enzyme | IC50 Value / Potency | Reference |

| Pyrazole–pyridazine Hybrids | COX-2 | IC50 = 1.15 µM (for most active candidate) | rsc.org |

| 1,3,5-Triaryl-4,5-dihydro-1H-pyrazoles | COX-2 | ED50 = 53.99 µmol/kg (in vivo, most potent) | nih.gov |

| Thiazole/Pyrazole-Triazole Hybrids | COX-2 | IC50 = 0.04 µM (for most potent inhibitor) | mdpi.com |

Studies on Other Enzyme Targets (e.g., PARP, α-glucosidase, α-amylase, DGC, PDE)

The inhibitory activity of pyrazole analogues extends beyond kinases and cyclooxygenases to other enzyme families.

Phosphodiesterase (PDE) Inhibition: Derivatives of a pyrazole scaffold have been successfully developed as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic AMP (cAMP). lbl.gov PDE4 inhibitors are investigated for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). mdpi.com Through cocrystallography and scaffold-based design, researchers optimized a simple pyrazole scaffold, achieving a 4,000-fold increase in potency against PDE4D, with the lead compound exhibiting an IC50 value of 0.021 µM. lbl.gov

α-Glucosidase and α-Amylase Inhibition: In the context of diabetes management, related heterocyclic compounds based on the 1,2,4-triazole (B32235) scaffold have been designed as dual inhibitors of α-amylase and α-glucosidase. nih.gov These enzymes are critical for carbohydrate digestion, and their inhibition can help manage post-prandial hyperglycemia. Molecular docking and in vitro studies confirmed that certain triazole derivatives showed potent inhibition of both enzymes, in some cases surpassing the activity of the standard drug, acarbose. nih.gov Other research has explored triazol-pyridazine derivatives for their α-glucosidase inhibitory activity. nih.gov

Currently, there is limited specific information in the reviewed literature regarding the direct inhibition of Poly (ADP-ribose) polymerase (PARP) or Diguanylate cyclase (DGC) by 3-Ethyl-5-(4-fluorophenyl)-1H-pyrazole analogues.

| Compound Class | Target Enzyme(s) | IC50 Value | Reference |

| Pyrazole Carboxylic Acid Esters | PDE4D | 0.021 µM (for optimized compound) | lbl.gov |

| 1,2,4-Triazole Derivatives | α-Glucosidase | 0.27 ± 0.01 µg/mL (for lead compound) | nih.gov |

| 1,2,4-Triazole Derivatives | α-Amylase | 0.19 ± 0.01 µg/mL (for lead compound) | nih.gov |

Receptor Binding and Modulation Research

In addition to enzyme inhibition, pyrazole derivatives have been investigated for their ability to bind to and modulate the activity of critical cellular receptors, demonstrating their versatility as pharmacological agents.

Estrogen Receptor Alpha (ERα) Antagonist Activity Studies

The Estrogen Receptor Alpha (ERα) is a key target in the treatment of hormone-dependent breast cancer. mdpi.comthesciencein.org Pyrazole-based compounds have been developed as selective ERα antagonists. nih.govnih.gov By attaching basic side-chains, typically found in nonsteroidal antiestrogens, to a pyrazole core that binds with higher affinity to ERα than to ERβ, researchers have created potent and selective ERα antagonists. nih.gov

One of the most well-studied examples is methyl-piperidino-pyrazole (B8055926) (MPP). nih.govnih.gov MPP and its analogues are inactive on their own but effectively antagonize estrogen-stimulated activity mediated by ERα, while having no effect on ERβ. nih.govnih.gov Molecular docking studies have further explored the affinity of various substituted pyrazole derivatives for ERα, supporting their potential for development as breast cancer treatments. thesciencein.orgresearchgate.net

Neuropeptide Y Receptor (NPY5) Antagonist Research

Neuropeptide Y (NPY) receptors, particularly the Y5 subtype, are implicated in the regulation of food intake and are considered a target for anti-obesity drugs. nih.govispub.com Pharmacological studies have confirmed that the Y5 receptor mediates the orexigenic (appetite-stimulating) actions of NPY. nih.gov

Research into NPY5 antagonists has explored various chemical scaffolds, including those related to pyrazoles. While some early diarylimidazole analogues showed promise, further optimization was needed. ispub.com Subsequent research led to the development of potent and selective non-peptide Y5 antagonists. researchgate.net Although several Y5 antagonists have entered clinical trials for obesity, they have shown only modest effects on weight loss. nih.govnih.gov The development of effective NPY receptor antagonists remains an active area of research, with a potential therapeutic strategy involving the dual blockade of both Y1 and Y5 receptors. nih.govresearchgate.net

A3 Adenosine (B11128) Receptor Antagonist Studies

The A3 adenosine receptor (A3AR), a G protein-coupled receptor, is overexpressed in various tumor cells, making it a significant target for cancer therapy. nih.gov Analogues of this compound, particularly those with fused pyrazole ring systems, have been identified as potent and selective antagonists for the A3 adenosine receptor. nih.govresearchgate.net

Research into pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine derivatives has revealed key structure-activity relationships for A3AR antagonism. acs.orgnih.gov The affinity and selectivity of these compounds are highly dependent on the substituents at specific positions of the tricyclic core. For instance, studies showed that small alkyl groups (e.g., methyl, ethyl) at the N8 position of the pyrazole ring, combined with a (4-methoxy)phenylcarbamoyl substitution at the N5 position, yield compounds with the best binding profiles in terms of both high affinity (sub-nanomolar range) and selectivity for the human A3AR. acs.orgnih.gov Increasing the size of the alkyl group at the N8 position generally leads to a decrease in A3 affinity. nih.gov

One of the most potent and selective human A3AR antagonists identified from this class was a derivative featuring an N8-methyl group and an N5-(4-methoxy)phenylcarbamoyl substitution, which exhibited an affinity (Ki) of 0.2 nM. nih.gov These antagonists function by inhibiting the effect of A3AR agonists, thereby blocking downstream signaling pathways. acs.org

Further exploration of different scaffolds led to the development of pyrazolo[3,4-d]pyridazine derivatives. A compound from this series, featuring a 1-methyl group, a 3-phenyl group, and a 7-benzylamino group, was identified as a potent dual antagonist for A1R and A3R, with an affinity of 55 nM for the human A3AR. acs.org These non-xanthine pyrazolo derivatives represent a promising class of compounds for therapeutic applications targeting pathological conditions involving the A3 adenosine receptor. nih.govnih.gov

Cellular Pathway Modulation Studies

Pyrazole analogues have been shown to induce apoptosis, or programmed cell death, in cancer cells through multiple mechanistic pathways. A primary mechanism involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis. nih.gov

Studies on 1,3,5-trisubstituted-1H-pyrazole derivatives revealed that these compounds can significantly decrease the expression of the anti-apoptotic protein Bcl-2. nih.gov Concurrently, they increase the expression of pro-apoptotic proteins such as Bcl-2-associated X protein (Bax) and the tumor suppressor protein p53. nih.gov This shift in the Bax/Bcl-2 ratio disrupts mitochondrial membrane integrity, a critical step in the intrinsic apoptosis pathway. researchgate.net

The activation of the intrinsic pathway leads to the activation of downstream effector caspases. Research has consistently shown that pyrazole derivatives trigger the activation of caspase-9 (an initiator caspase in the intrinsic pathway) and caspase-3 (a key executioner caspase). researchgate.netnih.gov The activation of caspase-3 is a hallmark of apoptosis, leading to the cleavage of essential cellular proteins like poly (ADP-ribose) polymerase (PARP-1) and ultimately, cell death. researchgate.net Some pyrazole analogues also activate the extrinsic pathway, as evidenced by the cleavage of caspase-8. researchgate.net

Another identified mechanism for apoptosis induction by pyrazole compounds is the generation of reactive oxygen species (ROS). waocp.org Elevated levels of ROS can induce oxidative stress, leading to cellular damage and triggering apoptosis through caspase-3 activation. waocp.org For example, a study on 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives in triple-negative breast cancer cells demonstrated that the lead compound provoked apoptosis accompanied by elevated ROS levels and increased caspase-3 activity. waocp.org

Analogues of this compound effectively inhibit cancer cell proliferation by inducing cell cycle arrest. nih.govmdpi.com The cell cycle is a series of events that leads to cell division and replication; disrupting this process is a key strategy in cancer therapy. nih.gov

Investigations have shown that pyrazole derivatives can halt the progression of the cell cycle at various phases. For instance, certain pyrazoline derivatives have been found to cause cell cycle arrest in the S and G2/M phases in triple-negative breast cancer and HepG-2 cells. waocp.orgmdpi.com A pyrazole compound known as PTA-1 was also shown to arrest MDA-MB-231 cells in the S and G2/M phases. nih.govresearchgate.net Other studies have identified pyrazole derivatives that induce a significant cell cycle arrest at the G1 phase. nih.gov

The mechanism underlying this cell cycle arrest is often linked to the inhibition of cyclin-dependent kinases (CDKs), which are key regulatory proteins of the cell cycle. nih.gov A series of novel pyrazole derivatives were designed as CDK2 inhibitors. The most promising compound from this series, when tested in HCT-116 cell lines, was confirmed to inhibit CDK2, leading to significant cell cycle arrest at the G1 phase and subsequent promotion of apoptosis. nih.govrsc.org

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. rsc.org Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it a prime target for anti-cancer drug development. mdpi.com Numerous studies have demonstrated that pyrazole-based scaffolds are potent inhibitors of VEGFR-2 kinase. nih.govnih.gov

A variety of fused pyrazole derivatives have been synthesized and shown to exhibit potent, dual inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and VEGFR-2. nih.govfrontiersin.org For example, in one study, a dihydropyrano[2,3-c]pyrazole derivative containing a sulfonamide moiety was identified as the most potent VEGFR-2 inhibitor with a half-maximal inhibitory concentration (IC50) of 0.22 µM. frontiersin.org

Another study focused on 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones. rsc.org The most active compound, featuring a 2,4-difluorophenyl moiety, exhibited potent VEGFR-2 inhibition with an IC50 value of 8.93 nM, which was approximately three times more active than the standard drug Sorafenib (IC50 = 30 nM). rsc.org This significant activity was attributed to the lipophilic character imparted by the fluorophenyl group, potentially allowing for more effective binding to the ATP-binding site of the enzyme. rsc.org The inhibition of VEGFR-2 by these pyrazole analogues effectively suppresses downstream signaling pathways, thus inhibiting the proliferation and migration of endothelial cells required for new blood vessel formation.

The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. marshall.edu Under normal conditions, Nrf2 is targeted for degradation by the Keap1 protein. However, under conditions of oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of a battery of cytoprotective and antioxidant enzymes. nih.gov The antioxidant effect of pyrazoles has been linked to the activation of this Nrf2/KEAP1 signaling pathway. nih.gov

Studies using Nrf2 knockout mice have been instrumental in elucidating this mechanism. In wild-type mice, pyrazole treatment was shown to upregulate the expression of Nrf2 and Nrf2-regulated antioxidant enzymes, including heme oxygenase-1 (HO-1), glutathione (B108866) S-transferase (GST), and glutamate-cysteine ligase (GCS). marshall.edunih.gov This activation of the Nrf2 pathway helps to attenuate oxidative stress. nih.gov Conversely, in Nrf2 knockout mice, pyrazole treatment led to severe oxidative liver damage, highlighting the critical protective role of Nrf2 activation by pyrazole. marshall.eduresearchgate.net

The ability of pyrazole derivatives to activate Nrf2 is associated with specific structural features. For example, the 2,4-dihydropyrano[2,3-c]pyrazole core has been shown to induce the Nrf2 signaling pathway. nih.gov This modulation of the Nrf2 pathway represents a significant mechanism by which pyrazole analogues can exert protective effects against oxidative stress, which is implicated in numerous pathologies. nih.govnih.gov

Table of Mentioned Compounds

Computational and in Silico Modeling for 3 Ethyl 5 4 Fluorophenyl 1h Pyrazole Research

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to forecast the interaction between a small molecule ligand and a protein's binding site, providing critical information about the binding mode and affinity.

The binding affinity, often expressed as a negative Gibbs free energy change (ΔG), is a crucial parameter in drug design, as lower, more negative values indicate stronger and more favorable binding. nih.gov For pyrazole (B372694) derivatives, molecular docking studies have been instrumental in calculating these binding affinities against various biological targets. For instance, a study on a new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, demonstrated a strong binding affinity to the human estrogen receptor alpha (ERα) with a ΔG of -10.61 kcal/mol, which is comparable to the native ligand 4-OHT (-11.04 kcal/mol). semanticscholar.org This suggests that fluorinated pyrazoles have the potential to be potent inhibitors of this receptor.

In another study, various 1,3,5-trisubstituted-1H-pyrazole derivatives were evaluated for their cytotoxic effects against cancer cell lines. nih.gov The most active compounds from this series were then subjected to molecular docking studies against ERK and RIPK3 kinases, which revealed strong binding affinities and supported the in vitro kinase assay results. nih.gov These calculations are vital for prioritizing compounds for further experimental testing.

The following table summarizes representative binding affinity data for pyrazole derivatives from molecular docking studies:

| Compound/Derivative | Target Protein | Binding Affinity (kcal/mol) | Reference |

| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Human Estrogen Receptor α (ERα) | -10.61 | semanticscholar.org |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | ERK and RIPK3 kinases | Not explicitly stated, but described as having strong affinities. | nih.gov |

This table is for illustrative purposes and includes data for structurally related pyrazole compounds to demonstrate the application of binding affinity calculations.

Beyond predicting binding affinity, molecular docking also elucidates the specific interactions between a ligand and the amino acid residues within the protein's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking, all of which contribute to the stability of the ligand-protein complex. nih.gov

For example, in the docking study of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole with ERα, the compound was found to interact with key residues Arg394 and Glu353, which are also involved in the binding of the native ligand. semanticscholar.org Similarly, docking of pyrazole-based kinase inhibitors into the crystal structure of CDK1 revealed interactions with Asp86 and Leu135 via the pyrazole ring, and with other residues through its various substituents. nih.gov The identification of these key interacting residues is crucial for understanding the mechanism of action and for designing new derivatives with improved potency and selectivity. nih.govresearchgate.net

A study on 1,3,5-triazine-based pyrazole derivatives as potential EGFR kinase inhibitors showed that the most active compounds formed multiple hydrogen bonds with amino acids in the target's active site, contributing to their good affinity. rsc.org This detailed understanding of the binding site characteristics allows for the targeted modification of the ligand to enhance its interactions with the protein.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex compared to the static view offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can be used to assess the conformational stability of a compound within the binding site and to study the dynamics of its interactions. researchgate.net

In a study of novel pyrazole-containing imide derivatives, MD simulations were performed to explore the most likely binding mode of a potent compound with its target, Hsp90α. researchgate.net These simulations can reveal how the ligand and protein adapt to each other's presence and can help to validate the binding poses predicted by molecular docking. The stability of the complex over the simulation time is a good indicator of a favorable binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. jocpr.comresearchgate.net QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds and for identifying the key molecular features that influence their biological effects. mdpi.com

QSAR models are built using a training set of compounds with known biological activities. These models can then be used to predict the activity of a test set of compounds, providing a cost-effective way to screen large virtual libraries. jocpr.com For pyrazole derivatives, 2D and 3D-QSAR studies have been successfully employed to develop predictive models for their anti-cancer activity against various cell lines. nih.gov

One study focused on 3,5-diaryl-4,5-dihydropyrazole analogs and used a 3D-QSAR approach (CoMFA) to evaluate their antioxidant properties and antitumor activity. nih.gov The resulting QSAR model showed a good correlation between the predicted and experimental activities, demonstrating its predictive power. nih.gov Another study on 3,5-diaryl-1H-pyrazole derivatives as acetylcholinesterase inhibitors also utilized 3D-QSAR to develop a robust predictive model, which was then used to design new, more potent compounds. nih.gov

The predictive ability of these models is often assessed by statistical parameters such as the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q² or r²cv). A high value for these parameters indicates a reliable and predictive QSAR model.

A key outcome of QSAR studies is the identification of molecular descriptors that have a significant impact on the biological activity of the compounds. These descriptors can be steric, electronic, or hydrophobic in nature. jocpr.com For example, in a 2D-QSAR study of pyrazole derivatives as anti-cancer agents, descriptors such as 'PEOE_VSA+0' (related to the van der Waals surface area) were found to positively contribute to the activity, while the 'Zagreb' descriptor had a negative influence. nih.gov

In the 3D-QSAR study of 3,5-diaryl-4,5-dihydropyrazoles, the analysis revealed that steric and electrostatic fields contributed 70% and 30%, respectively, to the QSAR equation. nih.gov This indicates that the size and shape of the molecules (steric properties) are the dominant factors influencing their biological activity. nih.gov By understanding which descriptors are important, medicinal chemists can strategically modify the structure of the lead compound to enhance its desired biological effects. nih.gov

Cheminformatics and Virtual Screening Applications

Cheminformatics and virtual screening are pivotal in the early stages of drug discovery and materials science. For a compound such as 3-Ethyl-5-(4-fluorophenyl)-1H-pyrazole, these approaches can be instrumental in identifying potential biological targets and prioritizing analogues for synthesis and further testing. Virtual screening, in particular, allows for the high-throughput assessment of large libraries of compounds against a specific target, thereby accelerating the discovery of new lead molecules. nih.gov

The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. mdpi.com Computational studies on pyrazole derivatives have demonstrated their potential as inhibitors for a wide range of biological targets, including kinases, which are crucial in many disease pathways. nih.gov The specific structural features of this compound, namely the ethyl group at the 3-position and the 4-fluorophenyl group at the 5-position, can be systematically analyzed using cheminformatics tools to predict its physicochemical properties and potential for biological activity.

Database Mining for Related Pyrazole Analogues

A crucial first step in the computational investigation of this compound is the mining of existing chemical and biological databases. This process involves searching for structurally related pyrazole analogues with known biological activities or properties. By identifying these analogues, researchers can build structure-activity relationships (SARs) that provide insights into the key molecular features responsible for a particular effect.

Large public and private databases, such as ChEMBL, PubChem, and ZINC, contain vast amounts of information on small molecules and their biological activities. scielo.br Mining these databases for compounds with a 3-alkyl-5-aryl-pyrazole core, and more specifically those with a fluorophenyl substituent, can reveal known targets and potential applications for this compound. For instance, a search might uncover pyrazole derivatives with similar substitution patterns that have been investigated as inhibitors of specific enzymes or receptors. nih.gov

The following table provides a hypothetical example of data that could be retrieved from such a database mining effort, showcasing related pyrazole analogues and their reported biological activities.

| Compound ID | Pyrazole Substitution Pattern | Reported Biological Activity |

| PZA-001 | 3-Methyl-5-(4-chlorophenyl)-1H-pyrazole | Kinase Inhibitor |

| PZA-002 | 3-Ethyl-5-phenyl-1H-pyrazole | Antifungal Agent |

| PZA-003 | 3-Propyl-5-(4-fluorophenyl)-1H-pyrazole | Anti-inflammatory |

| PZA-004 | 3-Methyl-5-(4-fluorophenyl)-1H-pyrazole | Antitubercular Agent nih.gov |

This table is for illustrative purposes and does not represent actual database entries.

Computational Lead Optimization Strategies

Once a lead compound like this compound is identified, either through virtual screening or database mining, computational strategies are employed to optimize its structure for improved potency, selectivity, and pharmacokinetic properties. These strategies often involve the use of quantitative structure-activity relationship (QSAR) models and molecular docking simulations.

3D-QSAR and Pharmacophore Modeling: